2-(2-chlorophenyl)-9-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide
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Overview
Description
2-(2-chlorophenyl)-9-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide is a member of imidazoles.
Scientific Research Applications
Antimicrobial Activity
2-(2-chlorophenyl)-9-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide and its derivatives have been studied for their potential antimicrobial properties. Research has shown that compounds synthesized using variations of this molecule exhibited significant antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans (Desai et al., 2011); (Desai et al., 2008).
Anticancer Properties
Some derivatives of this compound have been evaluated for their antiproliferative activities on various human cancer cell lines. A study highlighted a compound with a terminal piperazine appendage and a carboxamide moiety showing potent antiproliferative activity and good selectivity between cancer and normal cells (Zhao et al., 2018).
Structural Analysis and Synthesis
The molecule has been a subject of interest in structural analysis and synthesis studies. Research focusing on the synthesis and X-ray diffraction of derivatives of this compound has provided insights into the molecular and crystal structures, offering a deeper understanding of its chemical properties (Okul et al., 2019).
Biological Potency
Novel purine-based N-acyl-α-carboxamides, prepared using 2-amino-6-chloropurine, a related compound, demonstrated significant biological potency against Gram-negative and Gram-positive bacterial strains, indicating the potential utility of such compounds in treating bacterial infections (Kaur et al., 2014).
Antiviral Activity
Research has also been conducted on the antiviral properties of similar molecules. Studies on 9-beta-D-ribofuranosylpurine-6-carboxamides, closely related compounds, showed significant in vitro antiviral activity against various RNA and DNA viruses, suggesting potential applications in antiviral therapy (Westover et al., 1981).
Properties
Molecular Formula |
C19H14ClN5O2 |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-9-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
InChI |
InChI=1S/C19H14ClN5O2/c1-10-5-4-6-11(9-10)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)12-7-2-3-8-13(12)20/h2-9H,1H3,(H2,21,26)(H,23,27) |
InChI Key |
VHMKHPSWWIOTKE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4Cl |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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